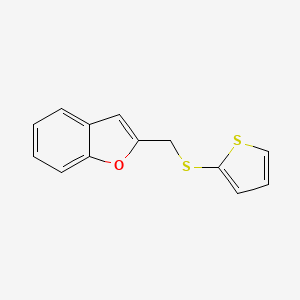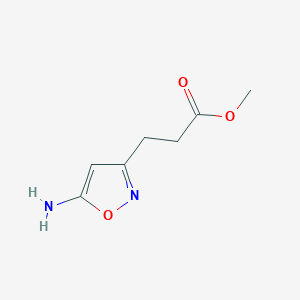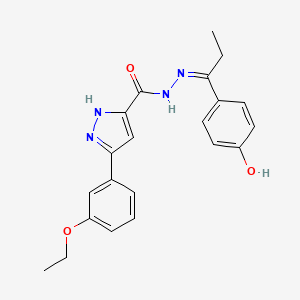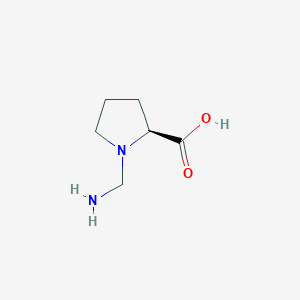
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, featuring a pyrrolidine ring with an aminomethyl group at the 1-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid typically involves the Strecker synthesis, which is a multi-step process. The Strecker synthesis starts with the condensation of an aldehyde with ammonia to form an imine. This imine then undergoes nucleophilic addition with cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid include:
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the pyrrolidine ring.
Uniqueness
What sets this compound apart from these similar compounds is its aminomethyl group at the 1-position, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
YZWQYLIPNGADBK-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
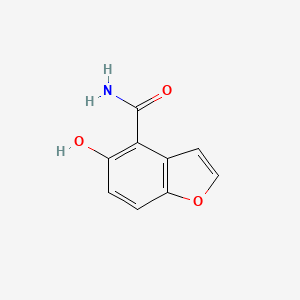
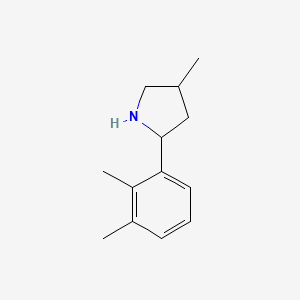
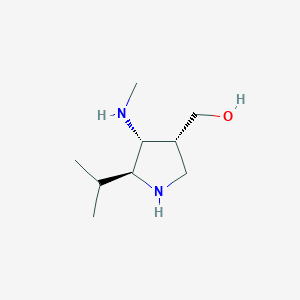
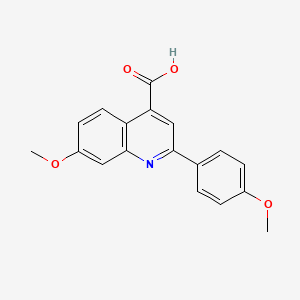
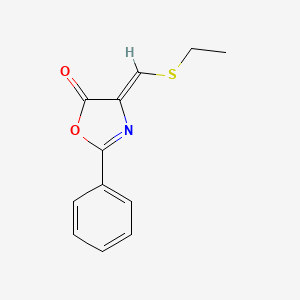
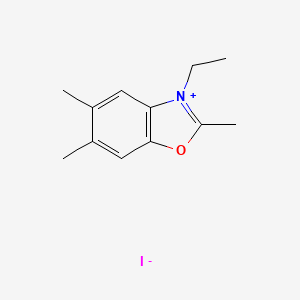
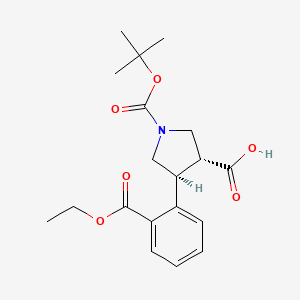
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
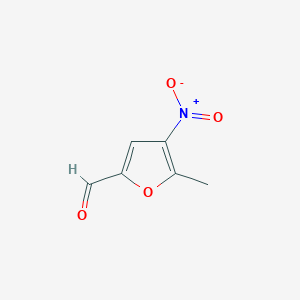
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
